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Executive Summary
The Reformatsky reaction, a cornerstone of organometallic synthesis since 1887, facilitates the

formation of

-hydroxy esters via the zinc-mediated condensation of

-halo esters with carbonyl compounds. Despite its ubiquity, the structural identity of the
"Reformatsky reagent" was a subject of debate for nearly a century.[1]

Contrary to the behavior of lithium or alkali metal enolates, which are predominantly O-

metallated, the Reformatsky reagent exists in the solid state (and largely in solution) as a C-

metallated zinc species. Specifically, it forms a cyclic eight-membered dimer stabilized by

coordination between the zinc centers and the ester carbonyl oxygens.[1][2][3]

This guide dissects the crystallographic evidence for this dimer, analyzes the stereochemical

consequences of its aggregation, and provides actionable protocols for the isolation and

utilization of the discrete reagent in high-precision synthesis.
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The Structural Core: C-Metallation and Dimerization
The Historical Misconception
Early mechanistic postulates assumed the Reformatsky reagent was a simple O-zinc enolate (

), analogous to lithium enolates.[1][4] This assumption failed to account for the reagent's lower
reactivity and specific stereoselectivity.[1]

The Definitive Crystal Structure
Seminal X-ray diffraction studies by Dekker, Boersma, and van Koten (1984) conclusively

established the structure of the Reformatsky reagent derived from tert-butyl bromoacetate (

) and ethyl bromoacetate.

Key Structural Features:

C-Metallation: The zinc atom forms a direct covalent bond with the

-carbon of the ester.[1] The bond length (

) confirms a covalent interaction.[1][4]

Dimeric Aggregation: Two monomeric units associate to form a centrosymmetric dimer.[1][4]

The Eight-Membered Ring: The dimerization is driven by the coordination of the ester

carbonyl oxygen of one unit to the zinc atom of the other.[1][3] This creates a central

core (specifically Zn-C-C-O-Zn-C-C-O).[1][4]

Coordination Sphere: Each zinc atom is tetrahedrally coordinated by:

The

-carbon of its parent ester.[1][2][3]

The carbonyl oxygen of the partner ester.[1]

The bromide ion.[1]
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A solvent molecule (typically THF).[1][4][5]

Stereochemical Conformations
The conformation of the eight-membered ring is dictated by the steric bulk of the ester group:

Ethyl Ester: Adopts a tub-shaped conformation.[1][2][3][4] The bromine atoms and THF

ligands are cis-oriented.[1][2][3][4]

tert-Butyl Ester: Adopts a chair-shaped conformation.[1][2][3][4] The bromine atoms and THF

ligands are trans-oriented to minimize steric clash with the bulky tert-butyl groups.[1]

Visualization of the Dimer
The following diagram illustrates the connectivity and the eight-membered ring characteristic of

the tert-butyl bromozincacetate dimer in THF.
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Figure 1: Connectivity of the Reformatsky Dimer. Note the C-Zn bonds and the bridging

Carbonyl Oxygen-Zn interactions forming the 8-membered core.

Mechanistic Implications of the Structure
The C-metallated dimer represents the resting state of the reagent.[1] However, the reactivity

profile suggests that the dimer must dissociate or undergo significant reorganization to react

with electrophiles (aldehydes/ketones).[1]
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The C-Zn vs. O-Zn Equilibrium
In polar aprotic solvents (DMSO, HMPA), the equilibrium shifts. The solvent competes with the

carbonyl oxygen for coordination sites on the zinc, potentially breaking the dimer into

monomeric species. However, in standard solvents like THF or diethyl ether, the dimer remains

the dominant species.[1]

NMR spectroscopy (

C) confirms the C-metallated structure in solution, showing a characteristic high-field shift for
the

-carbon (

to

ppm relative to TMS), distinct from the downfield shift expected for an

hybridized O-enolate.[1][4]

The Transition State (Zimmerman-Traxler)
Although the resting state is C-metallated, the reaction with an aldehyde likely proceeds via a

six-membered chair-like transition state (Zimmerman-Traxler model).[1][4][6][7] This implies a

rapid pre-equilibrium or a concerted insertion mechanism where the zinc coordinates the

aldehyde oxygen.[1]

Pathway:

Dissociation: Dimer

2 Monomers (Solvent assisted).

Coordination: Monomer + Aldehyde

Pre-reaction Complex.[1][4]

Insertion: Intramolecular nucleophilic attack of the

-carbon onto the aldehyde carbonyl.[1]
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Figure 2: Simplified Zimmerman-Traxler Transition State. Note: While the reagent starts C-

bound, the transition state is often modeled with O-Zn character to satisfy the chair geometry.

Experimental Protocols
Synthesis of Crystalline Reformatsky Reagent
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To study the dimer or use it as a stoichiometric reagent (e.g., for kinetic studies), it must be

isolated from the standard reaction mixture.[1]

Reagents:

tert-Butyl bromoacetate (20 mmol)[1][4]

Activated Zinc dust (25 mmol)[1][4]

THF (anhydrous, 30 mL)

Protocol:

Activation: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, acetone,

and ether, then drying under high vacuum at 100°C.[1]

Initiation: In a Schlenk flask under Argon, suspend activated Zn in 10 mL THF. Add a few

drops of tert-butyl bromoacetate and gently warm to 40°C to initiate (observable

exotherm/turbidity).

Addition: Add the remaining bromoacetate in 20 mL THF dropwise over 30 minutes,

maintaining a temperature of 35-40°C.

Reflux: Stir at 40°C for 1 hour to ensure complete consumption of the bromide.

Isolation: Filter the solution under Argon (using a cannula filter) to remove unreacted zinc.[1]

[4]

Crystallization: Concentrate the filtrate to ~10 mL under vacuum. Add 20 mL of anhydrous

pentane. Cool to -20°C overnight. Colorless crystals of

will precipitate.[1][4]

Handling & Stability[1][4]
Moisture Sensitivity: The C-Zn bond is highly susceptible to protonolysis.[1][4] All

manipulations must occur under inert atmosphere (Schlenk line or Glovebox).[1][4]
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Thermal Stability: The crystalline dimer is stable at room temperature under Argon for weeks.

[1] In solution, it slowly degrades via self-condensation if not used.[1][4]

Quantitative Data Summary
Parameter

Ethyl Bromozincacetate
Dimer

tert-Butyl
Bromozincacetate Dimer

Crystal System Monoclinic Triclinic

Ring Conformation Tub-shaped Chair-shaped

Zn-C Bond Length 1.98 Å 2.02 Å

Zn-O (Bridge) Length 2.05 Å 2.08 Å

Stereochemistry cis-Br, cis-THF trans-Br, trans-THF

C NMR (

-C)

-8.5 ppm (in THF-d8) -6.2 ppm (in THF-d8)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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